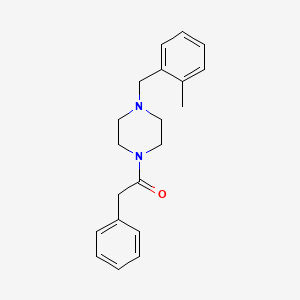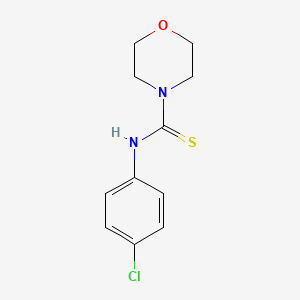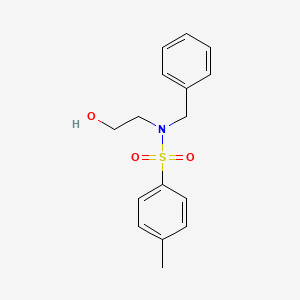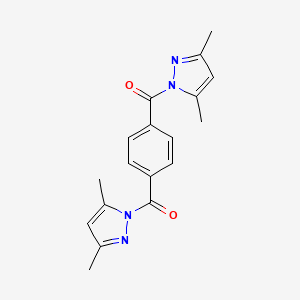![molecular formula C17H20N2O3 B5700784 2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5700784.png)
2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as thalidomide and has been used in the past as a sedative and antiemetic drug. However, due to its teratogenic effects, thalidomide has been banned for use during pregnancy. Despite this, thalidomide has been found to have several potential uses in scientific research due to its unique chemical properties.
作用机制
The exact mechanism of action of thalidomide is not fully understood. However, it is known that thalidomide binds to a protein called cereblon, which is involved in the regulation of gene expression. This binding results in the degradation of certain proteins, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
Thalidomide has been found to have several biochemical and physiological effects. Thalidomide has been found to have anti-inflammatory properties, which means that it can reduce inflammation in the body. Thalidomide has also been found to have sedative properties, which means that it can induce sleep. Additionally, thalidomide has been found to have teratogenic effects, which means that it can cause birth defects in developing fetuses.
实验室实验的优点和局限性
One of the main advantages of using thalidomide in lab experiments is its relatively simple synthesis method. Thalidomide is also relatively inexpensive compared to other compounds that are used in scientific research. However, one of the limitations of using thalidomide in lab experiments is its teratogenic effects. This means that researchers must take precautions to ensure that thalidomide does not come into contact with developing fetuses.
未来方向
There are several potential future directions for research on thalidomide. One potential direction is the development of new thalidomide derivatives that have improved anti-cancer properties. Another potential direction is the investigation of the mechanism of action of thalidomide in greater detail. Additionally, thalidomide could be investigated for its potential applications in the treatment of other diseases, such as inflammatory bowel disease and multiple myeloma.
Conclusion:
In conclusion, 2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione, or thalidomide, has several potential applications in scientific research. Thalidomide has been found to have anti-angiogenic and immunomodulatory properties, which make it a promising candidate for the treatment of cancer. Thalidomide also has anti-inflammatory and sedative properties, which make it useful in the treatment of other diseases. However, thalidomide's teratogenic effects must be taken into account when using it in lab experiments. There are several potential future directions for research on thalidomide, including the development of new thalidomide derivatives and investigation of its mechanism of action.
合成方法
The synthesis of 2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione involves the reaction of phthalic anhydride with ammonium acetate and butylamine. This reaction results in the formation of a white crystalline powder, which is thalidomide. The synthesis of thalidomide is relatively simple and can be carried out in a laboratory setting.
科学研究应用
Thalidomide has been found to have several potential applications in scientific research. One of the most promising applications of thalidomide is in the treatment of cancer. Thalidomide has been found to have anti-angiogenic properties, which means that it can prevent the growth of new blood vessels that are necessary for the development of tumors. Thalidomide has also been found to have immunomodulatory properties, which means that it can enhance the immune system's ability to fight cancer cells.
属性
IUPAC Name |
2-(4-oxo-4-piperidin-1-ylbutyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-15(18-10-4-1-5-11-18)9-6-12-19-16(21)13-7-2-3-8-14(13)17(19)22/h2-3,7-8H,1,4-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMABQDXJOQRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700702.png)
![N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide](/img/structure/B5700710.png)
![N-(5-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700718.png)



![4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5700757.png)
![4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5700761.png)


![1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5700786.png)

![methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5700805.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)